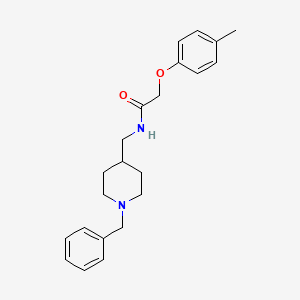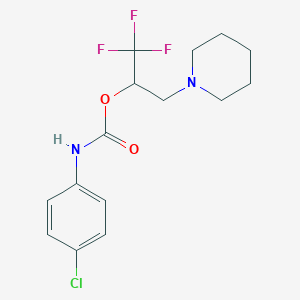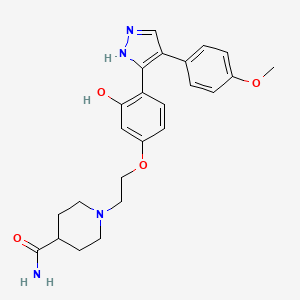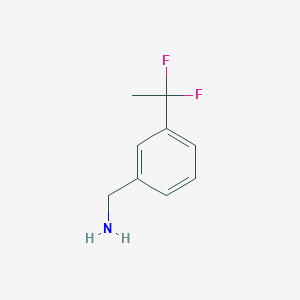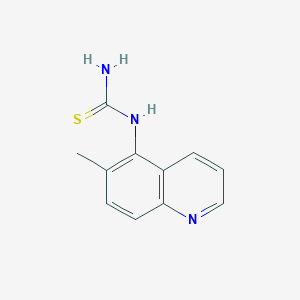
(6-Methylquinolin-5-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methylquinolin-5-yl)thiourea is a compound with a unique structure. It has a molecular formula of C11H11N3S and a molecular weight of 217.29. It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of (6-Methylquinolin-5-yl)thiourea is characterized by the presence of a quinoline ring, a thiourea group, and a methyl group. The quinoline ring is a nitrogen-containing bicyclic compound .Chemical Reactions Analysis
Thiourea derivatives, including (6-Methylquinolin-5-yl)thiourea, can participate in various chemical reactions. For instance, they can react with HCN to form cyanohydrins .Physical And Chemical Properties Analysis
(6-Methylquinolin-5-yl)thiourea is a powder in physical form . Its molecular weight is 217.29.Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activity
(6-Methylquinolin-5-yl)thiourea derivatives have been researched for their antibacterial and antimicrobial properties. Dolan et al. (2016) synthesized a series of thiourea-containing compounds, with one demonstrating bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) comparable to vancomycin. This compound and its derivatives were also found to be non-toxic in in vivo toxicity tests using Galleria mellonella larvae, suggesting potential as a new class of antibiotics (Dolan et al., 2016). Similarly, a study by Keche and Kamble (2014) showed that 2-methylquinazolin-4(3H)-one derivatives with thiourea functionalities exhibited notable anti-inflammatory and antimicrobial activities (Keche & Kamble, 2014).
Antitumor Activity
Research has also been conducted on the antitumor properties of thiourea derivatives. Li et al. (2006) reported the synthesis of N-(2-oxo-1,2-dihydroquinolin-3-yl-methyl)-thiourea framework compounds that showed inhibitory activities against the human lung adenocarcinoma cell line SPAC1, indicating potential as protein tyrosine kinase inhibitors (Li et al., 2006). Eshghi et al. (2019) synthesized N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds, showing significant cytotoxicity against various cancer cell lines (Eshghi et al., 2019).
DNA Binding and Tyrosinase Inhibitory Properties
The DNA binding behavior of thiourea derivatives has been explored. Lamani et al. (2010) synthesized 4-(2-hydroxyquinolin-3-yl)-6-phenyl-5,6-dihydropyrimidin derivatives, which showed effective in vitro cytotoxicity and notable DNA binding interactions (Lamani et al., 2010). Moreover, Genc et al. (2014) synthesized isoquinoline urea/thiourea derivatives with tyrosinase inhibitory effects, highlighting their potential in enzyme inhibition and therapeutic applications (Genc et al., 2014).
Direcciones Futuras
(6-Methylquinolin-5-yl)thiourea, due to its unique structure, has attracted attention from researchers across various scientific fields. There is a continuous need for safer and more effective compounds in medicinal chemistry, and thiourea derivatives, including (6-Methylquinolin-5-yl)thiourea, could be further developed to explore their biological activity . The quinoline nucleus, present in the compound, is a focus of medicinal chemistry research, particularly in attempts to synthesize and investigate new structural prototypes with more effective antimicrobial and anticancer activity .
Propiedades
IUPAC Name |
(6-methylquinolin-5-yl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-7-4-5-9-8(3-2-6-13-9)10(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWXJLDCVVZZIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)NC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylquinolin-5-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

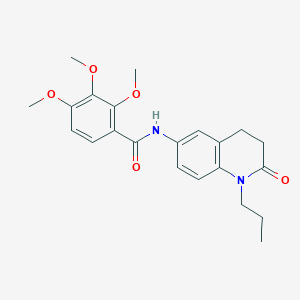
![2-Chloro-N-[1-(2,4-difluorophenyl)-2-methylpropan-2-yl]propanamide](/img/structure/B2357214.png)
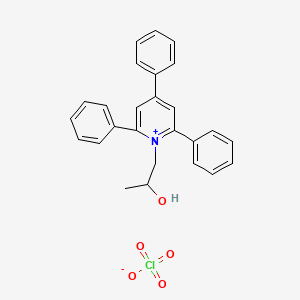
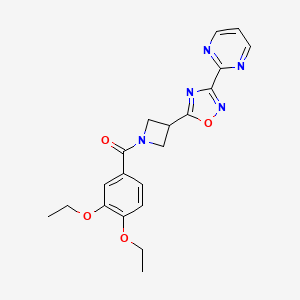
![3-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2357219.png)
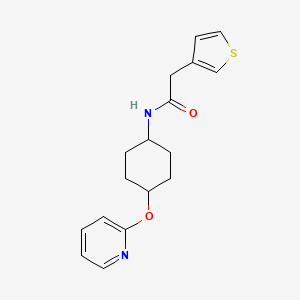
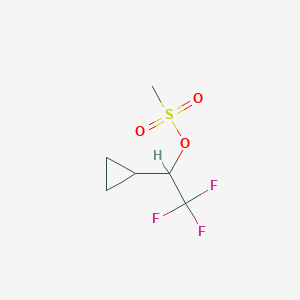
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2357223.png)
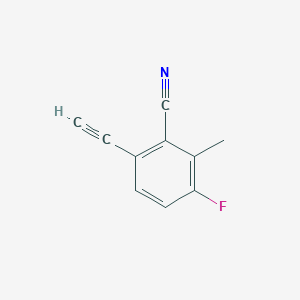
![5-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2357226.png)
